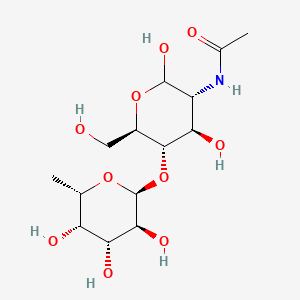

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose

Vue d'ensemble

Description

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .

Molecular Structure Analysis

The molecular formula of this compound is C14H25NO10 . It contains a total of 51 bonds, including 26 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 2 six-membered rings, 1 secondary amide (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 367.35 . It is a white to off-white crystalline powder .Applications De Recherche Scientifique

Synthesis and Biological Activity

Adjuvant Activity : A derivative of this compound, 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose, demonstrated adjuvant activity, suggesting potential applications in enhancing immune responses (Merser, Sinaỹ, & Adam, 1975).

Helicobacter Pylori Adhesion Inhibition : Large-scale synthesis of a derivative of this compound led to the development of a water-soluble polymer used in adhesion inhibition studies with Helicobacter pylori (Eklind, Gustafsson, Tidén, Norberg, & Åberg, 1996).

Chemical Synthesis and Methodology

Regiospecific Transglycosylation : This compound was synthesized via a regiospecific transglycosylation reaction in aqueous medium, demonstrating a method for producing branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).

Enzymatic Biosynthesis Studies : Research on enzymes involved in the biosynthesis of glycoconjugates used this compound as a reference in studying specific glucopyranosyltransferases (Yates & Watkins, 1983).

Mécanisme D'action

Target of Action

The primary targets of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose are enzymes involved in carbohydrate metabolism, particularly glycosidases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler forms, which are then utilized by the body for energy.

Mode of Action

This compound acts as a substrate for these enzymes, specifically β-galactosidase, β-glucuronidase, and β-glycosidase . By binding to these enzymes, it influences their activity, leading to changes in the rate of carbohydrate metabolism.

Biochemical Pathways

The affected pathways primarily involve the breakdown and utilization of carbohydrates. The compound’s interaction with glycosidases can influence various downstream effects, potentially impacting energy production and other metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on carbohydrate metabolism. By acting as a substrate for specific enzymes, it can affect the rate of carbohydrate breakdown and thus impact energy production and other related metabolic processes .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYPLBRZMVZJE-SFHUXEFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)